2,2-Difluoroethyl nonafluorobutanesulfonate

Overview

Description

Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of 2,2-Difluoroethyl nonafluorobutanesulfonate.Molecular Structure Analysis

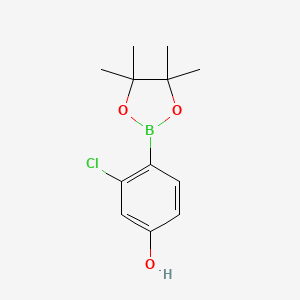

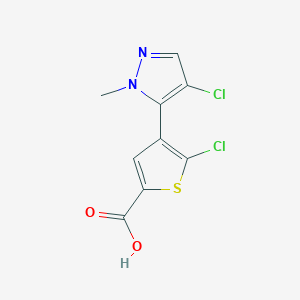

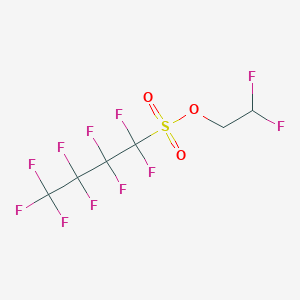

The molecular structure of 2,2-Difluoroethyl nonafluorobutanesulfonate consists of a difluoroethyl group attached to a nonafluorobutanesulfonate group.Chemical Reactions Analysis

I could not find specific information on the chemical reactions involving 2,2-Difluoroethyl nonafluorobutanesulfonate .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Difluoroethyl nonafluorobutanesulfonate are not well-documented .Scientific Research Applications

Transition Metal-Catalyzed Reactions

2,2-Difluoroethyl nonafluorobutanesulfonate is highlighted for its use in transition metal-catalyzed reactions. It serves as an effective intermediate, offering advantages over traditionally used triflates. Its application spans several key reactions, including Heck, Suzuki, Sonogashira, Stille, and Negishi couplings, as well as amination reactions. This versatility underpins its significance in synthesizing complex organic compounds, showcasing its contribution to expanding the toolbox available for organic synthesis on both laboratory and industrial scales (Hoegermeier & Reissig, 2009).

Trifluoromethoxylation of Alkenes

The compound has been developed into a stable, reactive trifluoromethoxylating reagent, enabling the regio- and stereoselective synthesis of trifluoromethoxylated alkenes. Its utility in this domain underscores the ongoing expansion of methodologies available for introducing fluorinated motifs into organic molecules, which is of particular interest in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by fluorination (Lu et al., 2021).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, studies have explored the presence and quantification of perfluorinated compounds, including derivatives similar to 2,2-Difluoroethyl nonafluorobutanesulfonate, in various matrices. This research is crucial for understanding the environmental fate, persistence, and potential impacts of fluorinated compounds, which are widely used in industry for their unique properties (Ruan et al., 2015).

Advanced Materials and Technologies

The compound's derivatives have found applications in advanced materials and technologies, including its role in developing gel polymer electrolytes for lithium-ion batteries. This application highlights the broader utility of fluorinated compounds in enhancing the performance and safety of energy storage systems, an area of significant interest for the development of portable electronics and electric vehicles (Karuppasamy et al., 2016).

Safety And Hazards

properties

IUPAC Name |

2,2-difluoroethyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F11O3S/c7-2(8)1-20-21(18,19)6(16,17)4(11,12)3(9,10)5(13,14)15/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJUPHWJHCYGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F11O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20895713 | |

| Record name | 2,2-Difluoroethyl nonafluorobutane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoroethyl nonafluorobutanesulfonate | |

CAS RN |

1036375-28-6 | |

| Record name | 2,2-Difluoroethyl nonafluorobutane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1426713.png)